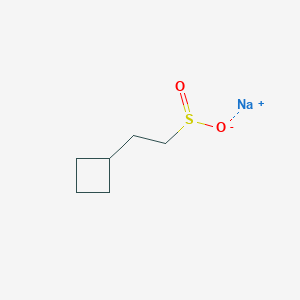
Sodium 2-cyclobutylethane-1-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-cyclobutylethane-1-sulfinate is an organosulfur compound with the molecular formula C₆H₁₁NaO₂S. It is a sodium salt of sulfinic acid and is known for its versatile reactivity in organic synthesis. This compound is used as a building block for the synthesis of various organosulfur compounds, making it valuable in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 2-cyclobutylethane-1-sulfinate can be synthesized through several methods. One common approach involves the reaction of 2-cyclobutylethane-1-sulfinic acid with sodium hydroxide. The reaction is typically carried out in an aqueous medium at room temperature, resulting in the formation of the sodium salt.
Industrial Production Methods: In industrial settings, the production of sodium sulfinates often involves the use of sulfur dioxide and a suitable reducing agent. The process may include steps such as sulfonylation, sulfenylation, or sulfinylation, depending on the desired product. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-cyclobutylethane-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions to form sulfonamides, sulfides, and sulfones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and amines are commonly employed.
Major Products: The major products formed from these reactions include sulfonates, thiols, sulfonamides, sulfides, and sulfones .
Scientific Research Applications
Sodium 2-cyclobutylethane-1-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organosulfur compounds, including sulfones and sulfonamides.
Biology: It is employed in the study of sulfur-containing biomolecules and their interactions.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and materials science
Mechanism of Action
The mechanism of action of sodium 2-cyclobutylethane-1-sulfinate involves its ability to act as a sulfonylating, sulfenylating, or sulfinylating agent. It can introduce the -SO₂- moiety into various molecules, facilitating the formation of carbon-sulfur bonds. This reactivity is crucial for its role in organic synthesis and its applications in various fields .
Comparison with Similar Compounds
- Sodium benzenesulfinate
- Sodium toluenesulfinate
- Sodium methanesulfinate
Comparison: Sodium 2-cyclobutylethane-1-sulfinate is unique due to its cyclobutyl group, which imparts distinct steric and electronic properties. This makes it a valuable reagent for specific synthetic applications where other sulfinates may not be as effective. Its reactivity and stability also make it a preferred choice in certain reactions .
Properties
Molecular Formula |
C6H11NaO2S |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
sodium;2-cyclobutylethanesulfinate |
InChI |
InChI=1S/C6H12O2S.Na/c7-9(8)5-4-6-2-1-3-6;/h6H,1-5H2,(H,7,8);/q;+1/p-1 |
InChI Key |
YAXYLZQJSIGVSE-UHFFFAOYSA-M |
Canonical SMILES |
C1CC(C1)CCS(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


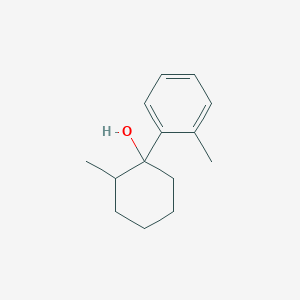
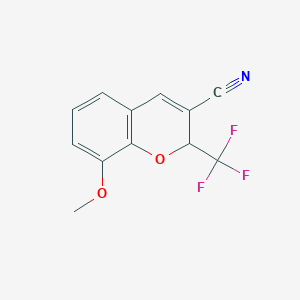


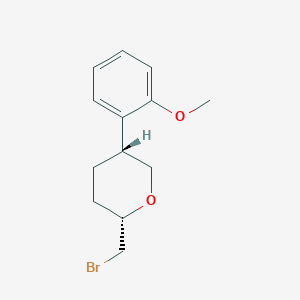
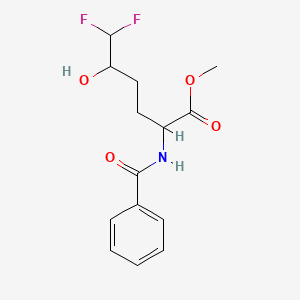
![7,7-Difluoro-1-(1-methyl-1H-pyrazol-4-yl)-2-azaspiro[3.5]nonane](/img/structure/B13194386.png)

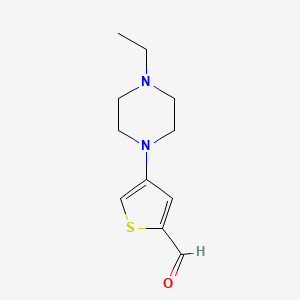
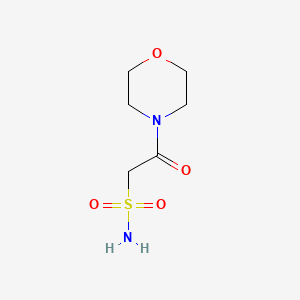
![1-[1-(Methylamino)cyclobutyl]butan-1-one](/img/structure/B13194412.png)
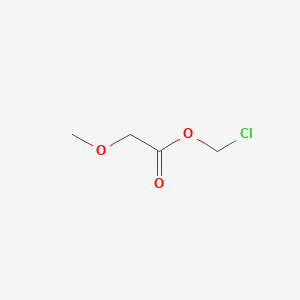
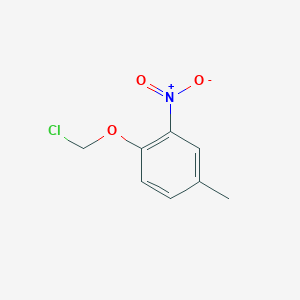
![Ethyl 2-[4-hydroxy-5-oxo-4-(trifluoromethyl)pyrrolidin-2-ylidene]acetate](/img/structure/B13194442.png)
